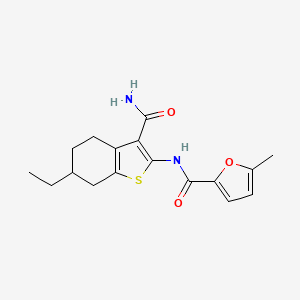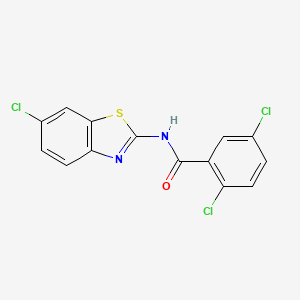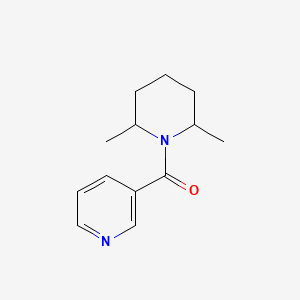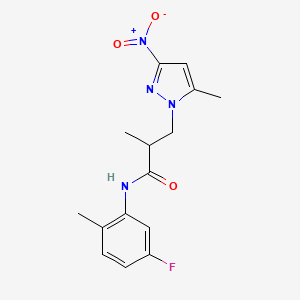
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorinated aromatic ring, a nitro-substituted pyrazole ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of a fluorine atom to the aromatic ring using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions like the use of coupling agents (e.g., EDC, DCC) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants (e.g., tin chloride).
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, tin chloride.
Substitution: Nucleophiles like amines, thiols, bases such as sodium hydroxide.
Hydrolysis: Acids like hydrochloric acid, bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine from the nitro group.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
- N-(5-bromo-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
- N-(5-fluoro-2-ethylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the specific combination of functional groups and their positions on the molecular structure. The presence of the fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, or ethyl analogs.
Properties
Molecular Formula |
C15H17FN4O3 |
|---|---|
Molecular Weight |
320.32 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H17FN4O3/c1-9-4-5-12(16)7-13(9)17-15(21)10(2)8-19-11(3)6-14(18-19)20(22)23/h4-7,10H,8H2,1-3H3,(H,17,21) |
InChI Key |
OJPWIBRCJLVURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)CN2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


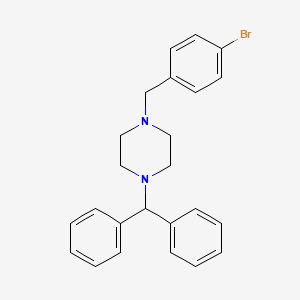
![ethyl 3-methyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10976555.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10976559.png)
![2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10976563.png)
![4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B10976565.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10976572.png)
![N-(2-chloro-4-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10976591.png)
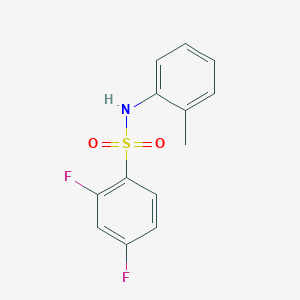

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B10976608.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B10976619.png)
